molecular formula C9H11FN2O5S B13920423 Uridine, 5-fluoro-4'-thio- CAS No. 56527-42-5

Uridine, 5-fluoro-4'-thio-

Cat. No.: B13920423
CAS No.: 56527-42-5
M. Wt: 278.26 g/mol
InChI Key: FLAHATSCJQFZKB-UHFFFAOYSA-N
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Description

Uridine, 5-fluoro-4’-thio- is a modified nucleoside analog that incorporates both a fluorine atom and a sulfur atom into its structure. This compound is of significant interest in medicinal chemistry due to its potential applications in antiviral and anticancer therapies. The presence of fluorine and sulfur atoms can alter the compound’s biochemical properties, making it a valuable tool for studying various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 5-fluoro-4’-thio- typically involves multiple steps. One common method starts with the acetylation of uridine to protect the hydroxyl groups. This is followed by the introduction of a thio group at the 4-position using Lawesson’s reagent. The fluorine atom is then introduced at the 5-position through a fluorination reaction. Finally, the acetyl protecting groups are removed to yield the desired compound .

Industrial Production Methods: Industrial production of Uridine, 5-fluoro-4’-thio- follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Uridine, 5-fluoro-4’-thio- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized nucleosides .

Scientific Research Applications

Uridine, 5-fluoro-4’-thio- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.

    Medicine: Investigated for its potential as an antiviral and anticancer agent. It has shown promise in inhibiting viral replication and inducing apoptosis in cancer cells.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents

Mechanism of Action

The mechanism of action of Uridine, 5-fluoro-4’-thio- involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The fluorine atom enhances the compound’s ability to inhibit enzymes involved in nucleic acid synthesis, such as thymidylate synthase. This inhibition leads to the depletion of nucleotide pools and the incorporation of faulty nucleotides into DNA and RNA, ultimately resulting in cell death .

Comparison with Similar Compounds

Uniqueness: Uridine, 5-fluoro-4’-thio- is unique due to the simultaneous presence of both fluorine and sulfur atoms, which confer distinct biochemical properties. This dual modification enhances its stability and ability to interact with biological targets, making it a valuable tool in both research and therapeutic applications .

Properties

CAS No.

56527-42-5

Molecular Formula

C9H11FN2O5S

Molecular Weight

278.26 g/mol

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-fluoropyrimidine-2,4-dione

InChI

InChI=1S/C9H11FN2O5S/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)

InChI Key

FLAHATSCJQFZKB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(S2)CO)O)O)F

Origin of Product

United States

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